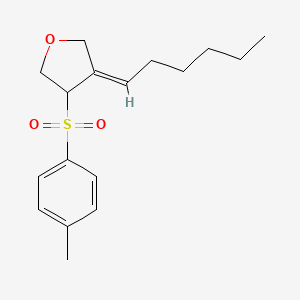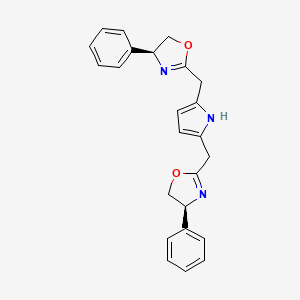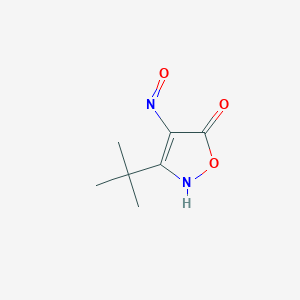
(E)-3-Hexylidene-4-tosyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Hexylidene-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans This compound is characterized by the presence of a hexylidene group and a tosyl group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexylidene-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.
Introduction of the Hexylidene Group: The hexylidene group is introduced via an aldol condensation reaction, where hexanal is reacted with the tetrahydrofuran derivative under basic conditions.
Tosylation: The final step involves the tosylation of the tetrahydrofuran ring. This is achieved by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Hexylidene-4-tosyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
(E)-3-Hexylidene-4-tosyltetrahydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-3-Hexylidene-4-tosyltetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexylidene-4-tetrahydrofuran: Lacks the tosyl group, resulting in different reactivity and applications.
4-Tosyltetrahydrofuran:
Uniqueness
(E)-3-Hexylidene-4-tosyltetrahydrofuran is unique due to the presence of both the hexylidene and tosyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H24O3S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
(3E)-3-hexylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C17H24O3S/c1-3-4-5-6-7-15-12-20-13-17(15)21(18,19)16-10-8-14(2)9-11-16/h7-11,17H,3-6,12-13H2,1-2H3/b15-7+ |
Clave InChI |
ZTLHLRHNQAPDDE-VIZOYTHASA-N |
SMILES isomérico |
CCCCC/C=C/1\COCC1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCCCCC=C1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)




![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)



